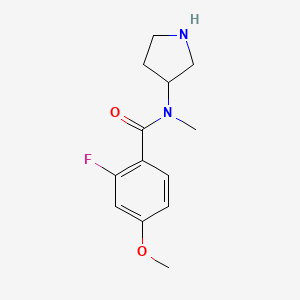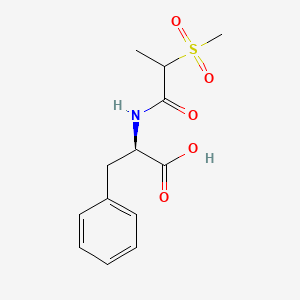
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide, also known as FMePyPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, and this compound is believed to act in a similar manner.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide. One area of research is the development of new cancer therapies based on this compound. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further studies are needed to determine its safety and efficacy in humans, which will be necessary for its eventual clinical use.
In conclusion, this compound is a promising compound that has shown potential as a potent anticancer agent. Its mechanism of action involves the inhibition of HDACs, which regulate gene expression. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as have anti-inflammatory properties. While it has not yet been tested in clinical trials, it has potential as a new therapy for cancer and other diseases. Further research is needed to fully understand its therapeutic potential and ensure its safety and efficacy in humans.
Méthodes De Synthèse
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-methylpyrrolidine to form the corresponding amide. The final step involves the introduction of a fluorine atom at the 2-position of the benzene ring using a nucleophilic substitution reaction with potassium fluoride.
Applications De Recherche Scientifique
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide has been studied extensively for its potential therapeutic applications in the treatment of various diseases. One of the main areas of research has been in the field of cancer, where this compound has shown promising results as a potent anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Propriétés
IUPAC Name |
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-16(9-5-6-15-8-9)13(17)11-4-3-10(18-2)7-12(11)14/h3-4,7,9,15H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUAYKJTIKZJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C(=O)C2=C(C=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid](/img/structure/B6629584.png)

![(2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid](/img/structure/B6629596.png)
![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629611.png)
![(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629620.png)

![N-[(1R,2R)-2-aminocyclohexyl]-5-bromo-2-methylbenzamide](/img/structure/B6629627.png)
![N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629642.png)

![3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B6629658.png)


![N-[[3-(hydroxymethyl)phenyl]methyl]-2-pyrrolidin-2-ylacetamide](/img/structure/B6629700.png)

